molecular formula C8H10N4 B1620094 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 54410-76-3

2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1620094
CAS No.: 54410-76-3
M. Wt: 162.19 g/mol
InChI Key: MWSUBOQLRBRMEL-UHFFFAOYSA-N
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Description

2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C8H10N4 It is characterized by a fused ring system consisting of a triazole and a pyrazine ring, with three methyl groups attached at positions 2, 5, and 8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 1,1,1-trimethylhydrazinium iodide in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine
  • 2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine
  • 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

Properties

IUPAC Name

2,5,8-trimethyl-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-4-9-6(2)8-10-7(3)11-12(5)8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSUBOQLRBRMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=NC(=NN12)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344271
Record name 2,5,8-trimethyl-[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54410-76-3
Record name 2,5,8-trimethyl-[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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